Ethyl-adenosine-5'-carboxylate

adenosine analog SAR coronary vasodilation 5'-carboxylate ester series

Ethyl-adenosine-5'-carboxylate (CAS 35803-57-7; also designated Abbott-40557, MY-201) is a synthetic 5'-modified adenosine analog belonging to the alkyl adenosine-5'-carboxylate ester class. The compound was developed as a non-metabolizable adenosine receptor agonist with pronounced coronary vasodilator properties, producing prolonged increases in coronary sinus oxygen tension (PO2) in anesthetized canine models.

Molecular Formula C13H17N5O6
Molecular Weight 339.3 g/mol
Cat. No. B1259988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-adenosine-5'-carboxylate
SynonymsAbbott 40557
Abbott 40557, hydrochloride
Abbott 40557, mono-hydrochloride
adenosine-5'-carboxylic acid ethyl ester
ethyl adenosine-5'-carboxylate
MY 201
Molecular FormulaC13H17N5O6
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
InChIInChI=1S/C13H17N5O6/c1-2-23-13(22)8(21)9-6(19)7(20)12(24-9)18-4-17-5-10(14)15-3-16-11(5)18/h3-4,6-9,12,19-21H,2H2,1H3,(H2,14,15,16)/t6-,7+,8?,9-,12+/m0/s1
InChIKeyBPASLSSCGMNTIG-ZXCJZDNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-adenosine-5'-carboxylate (Abbott-40557): A 5'-Modified Adenosine Analog for Coronary Vasodilation Research


Ethyl-adenosine-5'-carboxylate (CAS 35803-57-7; also designated Abbott-40557, MY-201) is a synthetic 5'-modified adenosine analog belonging to the alkyl adenosine-5'-carboxylate ester class. The compound was developed as a non-metabolizable adenosine receptor agonist with pronounced coronary vasodilator properties, producing prolonged increases in coronary sinus oxygen tension (PO2) in anesthetized canine models [1]. As a purine nucleoside derivative in which the 5'-hydroxyl group is replaced by an ethyl carboxylate moiety, it served as the lead compound among a homologous series of 5'-carboxylate esters studied for cardiovascular applications and advanced to clinical evaluation as an antianginal agent [2].

Why Adenosine, NECA, and Other 5'-Modified Adenosine Analogs Cannot Substitute for Ethyl-adenosine-5'-carboxylate


Although numerous adenosine analogs share the purine nucleoside scaffold—including adenosine, 5'-N-ethylcarboxamidoadenosine (NECA), CGS 21680, and other alkyl 5'-carboxylate esters—ethyl-adenosine-5'-carboxylate occupies a pharmacologically distinct niche defined by three intersecting properties that no single comparator simultaneously replicates: (i) an ethyl ester at the 5'-position that confers peak vasodilator potency within the carboxylate ester series [1]; (ii) metabolic resistance to both adenosine deaminase and adenylate deaminase coupled with inability to undergo 5'-phosphorylation, yielding a prolonged duration of action that adenosine cannot achieve [2]; and (iii) a vasodilator mechanism that, unlike adenosine's, is not potentiated by dipyridamole, implying a distinguishable receptor-effector coupling interaction [2][3]. The corresponding 5'-carboxamides (e.g., NECA) exhibit greater coronary vasodilator potency but concomitantly produce marked hypotension and tachycardia—a hemodynamic penalty absent with the ethyl ester [2]. Substituting this compound with a generic adenosine receptor agonist therefore compromises either metabolic durability, hemodynamic selectivity, or pharmacological fingerprint. The quantitative evidence below substantiates these differentiation claims.

Quantitative Comparator-Based Evidence for Ethyl-adenosine-5'-carboxylate Selection


Peak Coronary Vasodilator Potency Within the Alkyl 5'-Carboxylate Ester Homologous Series

In the foundational structure-activity relationship study by Prasad et al. (1976), a homologous series of alkyl esters of adenosine-5'-carboxylic acid—including methyl, ethyl, propyl, and longer-chain variants—was synthesized and evaluated for the ability to increase coronary sinus PO2 in anesthetized dogs. The ethyl ester (compound 12) was identified as the most active member of the series, surpassing all other alkyl chain-length congeners tested [1]. This intra-series ranking was established within a single study under uniform experimental conditions. The ethyl ester additionally demonstrated activity by both intravenous and intraduodenal routes, indicating oral bioavailability potential that was not uniformly observed across all homologs. Nitrosation of the ethyl ester yielded inactive inosine ethyl ester (30), while oxidation produced the only partially active N1-oxide ethyl ester (29), further confirming that the intact ethyl ester moiety is essential for full pharmacological activity [1].

adenosine analog SAR coronary vasodilation 5'-carboxylate ester series

Quantitative Regional Myocardial Blood Flow Augmentation: 275% Increase in Non-Ischemic and 82% in Ischemic Myocardium vs. Saline Control

Hellmann and Pitt (1976) employed the radioactive microsphere technique in 17 dogs to quantify the effect of ethyl adenosine-5'-carboxylate hydrochloride (EA, 0.5 mg/kg IV) on regional myocardial blood flow following left anterior descending (LAD) coronary artery ligation. In a controlled comparison against saline injection, EA produced highly significant hemodynamic changes: mean arterial pressure decreased by 10% (P < 0.001); myocardial blood flow in the non-ischemic left circumflex artery (CIRC) territory increased by 275% (P < 0.001); and flow in the occluded LAD territory increased by 82% (P < 0.01) [1]. Saline-injected controls showed no significant flow change from baseline. Animals with extensive pre-existing collateral development exhibited a significantly greater increase in collateral blood flow than those with minimal collateral development (P < 0.05), indicating that EA's capacity to augment ischemic-zone perfusion depends partly on collateral anatomy [1].

myocardial blood flow coronary artery occlusion radioactive microsphere technique

Metabolic Stability Advantage Over Adenosine: Resistance to Deamination and Phosphorylation Underpinning Prolonged Duration of Action

Stein et al. (1975) conducted in vitro enzyme assays demonstrating that ethyl adenosine-5'-carboxylate hydrochloride is not a substrate for either adenosine deaminase or adenylate deaminase, and cannot undergo 5'-phosphorylation because the 5'-OH group has been chemically replaced [1]. This contrasts directly with adenosine, which is rapidly deaminated in whole blood with a half-life of less than 15 seconds [3]. The corresponding 5'-carboxamide analog exhibited weak inhibitory activity toward these enzymes, whereas the ethyl ester was completely inactive as either a substrate or inhibitor [1]. Afonso et al. (1975) independently corroborated the functional consequence of this metabolic resistance, documenting 'marked and prolonged coronary vasodilator activity' of Abbott-40557 relative to the characteristically short-lived action of adenosine [2]. These observations support the classification of ethyl-adenosine-5'-carboxylate as a non-metabolizable adenosine receptor agonist whose extended pharmacodynamic profile is mechanistically rooted in enzymatic evasion rather than altered receptor kinetics.

adenosine deaminase resistance metabolic stability prolonged vasodilation

Differential Dipyridamole Interaction: Potentiation of Adenosine but Not Ethyl Adenosine-5'-carboxylate

Two independent studies directly compared the interaction of dipyridamole with ethyl adenosine-5'-carboxylate (EAC) versus adenosine. Imai et al. (1975), using the canine heart-lung preparation supported by a donor animal, demonstrated that dipyridamole produced a definite potentiation of adenosine's coronary vasodilator effects but failed to potentiate the effects of EAC [1]. Afonso et al. (1975) confirmed this finding in intact dog systemic and coronary hemodynamic studies, additionally showing that hexobendine and Cassella 7657 likewise failed to enhance EAC's vasodilator action, while aminophylline blocked the effects of both EAC and adenosine, confirming adenosine receptor mediation for both compounds through distinguishable coupling mechanisms [2]. This pharmacological fingerprint provides a clear operational discriminator: if dipyridamole potentiates the vasodilator response, the active agent is adenosine or an adenosine-like compound; if it does not, the agent behaves as ethyl-adenosine-5'-carboxylate.

dipyridamole adenosine potentiation receptor-effector coupling

Clinical Antianginal Trial: Dose-Limiting Angina Induction at 33 mg and Absence of Antianginal Efficacy vs. Placebo

Irshad et al. (1977) conducted a randomized, double-blind, placebo-controlled crossover trial in 9 patients with stable angina pectoris to assess the antianginal potential of orally administered ethyl-adenosine-5'-carboxylate hydrochloride (EACH). Patients underwent standardized exercise tests on three consecutive days. The 33 mg dose was discontinued after 3 of the first 6 patients experienced severe angina and a fourth developed nausea and diffuse numbness following this dose. At 26 mg and 6 mg, EACH produced no significant effect relative to placebo on any measured endpoint: resting and exercise heart rate, blood pressure, onset or duration of angina, positive-exercise electrocardiogram, or total exercise duration [1]. The study concluded that EACH had no demonstrable antianginal effect and that 33 mg may paradoxically induce angina. This establishes a clear dose-ceiling for human administration and a clinical efficacy profile that contrasts with adenosine itself and other adenosine-modulating agents that have demonstrated antianginal benefit.

angina pectoris clinical trial dose-limiting toxicity

Evidence-Based Research and Industrial Application Scenarios for Ethyl-adenosine-5'-carboxylate


Non-Metabolizable Adenosine Receptor Agonist Tool for Sustained Cardiovascular Pharmacology Studies

Ethyl-adenosine-5'-carboxylate is optimally deployed as a research tool in isolated organ, heart-lung preparation, or in vivo cardiovascular studies requiring sustained adenosine receptor activation without the confounding influence of rapid metabolic degradation. Its demonstrated resistance to adenosine deaminase and adenylate deaminase, coupled with its inability to undergo 5'-phosphorylation [1], renders it pharmacokinetically stable over experimental time courses during which adenosine would be cleared within seconds. This property directly addresses the limitation of adenosine's <15-second half-life in whole blood [2] and makes ethyl-adenosine-5'-carboxylate the preferred adenosine receptor agonist for protocols requiring stable, prolonged ligand exposure, such as coronary flow reserve measurements, dose-response characterizations, and receptor desensitization studies.

Preclinical Myocardial Perfusion and Ischemia-Reperfusion Injury Modeling

The quantitatively characterized effect of ethyl-adenosine-5'-carboxylate on regional myocardial blood flow—275% increase in non-ischemic myocardium and 82% increase in ischemic territory at 0.5 mg/kg IV in the canine LAD occlusion model [3]—provides reproducible reference values for preclinical myocardial perfusion imaging and ischemia-reperfusion study designs. Researchers can use these benchmarks for statistical power calculations, positive-control validation, and as a vasodilator stressor to assess coronary flow reserve or collateral circulation recruitment. The differential flow augmentation between ischemic and non-ischemic zones also makes the compound useful for investigating coronary steal phenomena.

Adenosine Receptor-Effector Coupling Mechanism Dissection Using Dipyridamole as a Pharmacological Discriminator

The unique property that dipyridamole potentiates adenosine-mediated coronary vasodilation but fails to potentiate the effects of ethyl-adenosine-5'-carboxylate [4][5] positions this compound as a specific pharmacological tool for dissecting adenosine receptor signal transduction pathways. In experimental designs where dipyridamole is used to block adenosine reuptake or interrogate receptor-effector coupling, ethyl-adenosine-5'-carboxylate serves as a dipyridamole-insensitive comparator, enabling researchers to distinguish between effects mediated through the dipyridamole-sensitive adenosine pathway and those operating through alternative coupling mechanisms. Both compounds remain aminophylline-blockable, confirming shared adenosine receptor mediation.

Structure-Activity Relationship Studies at the Adenosine 5'-Position

As the empirically identified most-active member of the alkyl adenosine-5'-carboxylate ester series [1], ethyl-adenosine-5'-carboxylate serves as the reference compound for SAR investigations exploring 5'-position modifications of the adenosine scaffold. Comparative studies can benchmark novel 5'-substituted adenosine analogs—including carboxamides, carboxylates with alternative ester groups, and oxidized derivatives—against the ethyl ester to quantify the pharmacological impact of structural alterations on coronary vasodilator potency, metabolic stability, and oral bioavailability potential. The documented inactivity of the inosine ethyl ester and partial activity of the N1-oxide derivative [1] further establish a structure-activity baseline for such studies.

Quote Request

Request a Quote for Ethyl-adenosine-5'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.